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This technical guide provides a comprehensive overview of the initial safety and tolerability

data for Gpo-vir, a fixed-dose combination antiretroviral medication. Gpo-vir, developed by the

Thai Government Pharmaceutical Organization (GPO), combines two Nucleoside Reverse

Transcriptase Inhibitors (NRTIs), stavudine (d4T) and lamivudine (3TC), with one Non-

Nucleoside Reverse Transcriptase Inhibitor (NNRTI), nevirapine (NVP).[1][2] It was developed

as an affordable and effective first-line therapy for HIV-1 infection, particularly in resource-

limited settings.[3][4] This document synthesizes available clinical data on its safety profile,

details the protocols of key studies, and illustrates the drug's mechanism of action.

Preclinical Safety and Tolerability
Extensive searches for preclinical (animal) toxicology studies specifically for the Gpo-vir fixed-

dose combination did not yield any publicly available reports. The available literature suggests

that for this type of new drug formulation, developed by the Thai GPO, regulatory approval

pathways in Thailand may have provided an exemption from conducting new animal toxicity

studies for the combination.[5] This approach is often considered when the individual

components of a fixed-dose combination have been in wide clinical use for a long time and

their individual safety and toxicology profiles are well-established. The registration process for

such generic combinations in Thailand focuses on ensuring drug quality, purity, stability, and

bioequivalence, supplemented by clinical data on efficacy and safety in the local population.[6]

[7]
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Clinical Safety and Tolerability
The initial safety and tolerability of Gpo-vir were evaluated in several open-label clinical studies

conducted in Thailand with antiretroviral-naïve adult HIV patients, including those with

advanced stages of the disease. These studies consistently found Gpo-vir to be generally safe

and well-tolerated.[3][5]

The most frequently reported adverse events were consistent with the known side-effect

profiles of the individual component drugs: stavudine, lamivudine, and nevirapine. These

included skin rash, hepatotoxicity, peripheral neuropathy, and lipodystrophy.[3][4][5][8]

Key Adverse Events
Hepatotoxicity: Severe (Grade 3 or 4) hepatotoxicity was observed in a minority of patients,

with rates reported between 4.9% and 7%.[3][5] Intensive monitoring during the first 18

weeks of therapy is crucial, as this is the period of greatest risk for nevirapine-associated

severe and life-threatening hepatotoxicity.[1]

Skin Rash: Skin rash, a known side effect of nevirapine, was reported in 12% to 14.7% of

patients in initial studies.[3][5] Most cases were mild, but severe, life-threatening skin

reactions, including Stevens-Johnson syndrome, are a known risk with nevirapine,

necessitating immediate discontinuation of the drug if severe symptoms appear.[1]

Peripheral Neuropathy: The incidence of peripheral neuropathy, a common toxicity

associated with stavudine, was reported at approximately 6.9%.[3]

Lipodystrophy: In a longer-term observational study, 16.8% of patients showed symptoms of

lipodystrophy within two years of starting Gpo-vir treatment.[4][8]

Data Presentation: Summary of Clinical Safety Data
The following tables summarize the quantitative safety and tolerability data from key initial

studies on Gpo-vir.

Table 1: Incidence of Key Adverse Events in Patients Receiving Gpo-vir
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Adverse Event
Anekthananon et al. (24-
Week Study)[5]

Kiertiburanakul et al. (48-
Week Study)[3]

Number of Patients 101 102

Grade 3/4 Hepatotoxicity 7.0% 4.9%

Skin Rash 12.0% 14.7%

Peripheral Neuropathy Not Reported 6.9%

Table 2: Efficacy Markers from Initial Gpo-vir Studies

Efficacy Marker
Anekthananon et al. (at 24
Weeks)[5]

Kiertiburanakul et al. (at 48
Weeks)[3]

Baseline CD4 Count

(cells/mm³)
Mean: 58.7 Median: 13

Follow-up CD4 Count

(cells/mm³)
Mean: 155.1 Median: 191

Mean CD4 Increase from

Baseline
96.5 cells/mm³ Not Reported

Baseline HIV RNA (copies/mL) Mean: 5.3 log₁₀ Median: 363,500

% with HIV RNA < 400

copies/mL
80.2% (Intention-to-Treat) Not Reported

% with HIV RNA < 50

copies/mL
Not Reported 63.7% (Intention-to-Treat)

Experimental Protocols
The initial evaluations of Gpo-vir were primarily open-label, single-arm trials conducted in

Thailand.

Protocol: 24-Week Safety and Efficacy Study
(Anekthananon et al.)
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Study Design: An open-label, single-arm prospective trial.[5]

Patient Population: 101 antiretroviral-naïve HIV-infected adults.[5]

Inclusion Criteria: Patients with advanced HIV infection.[5]

Dosing Regimen: Patients received the fixed-dose combination of Gpo-vir. A lead-in period

for nevirapine was implemented, with a dose of 200 mg once daily for the first 14 days to

minimize adverse effects, followed by the full combination dose.[9]

Follow-up and Assessments: Patients were followed up at weeks 2, 4, 8, 12, and 24. CD4

cell count and HIV-RNA assays were performed at baseline and at weeks 12 and 24. Clinical

and biological criteria were used to assess adverse events.[5]

Protocol: 48-Week Efficacy and Safety Study
(Kiertiburanakul et al.)

Study Design: An open-label study combining prospective and retrospective data collection.

[3]

Patient Population: 102 HIV-infected patients.[3]

Inclusion Criteria: Patients with advanced HIV infection, defined by a baseline CD4 cell count

of less than 100 cells/mm³.[3]

Dosing Regimen: All patients received Gpo-vir for a duration of 48 weeks.[3]

Follow-up and Assessments: CD4 cell count and plasma viral load were measured at

baseline and at 48 weeks. Safety assessments were conducted to determine the incidence

of hepatotoxicity, rash, and peripheral neuropathy.[3]

Mandatory Visualization: Mechanism of Action
The components of Gpo-vir target a critical enzyme in the HIV-1 replication cycle: reverse

transcriptase. This enzyme is responsible for converting the viral RNA genome into DNA, a

necessary step before the viral genetic material can be integrated into the host cell's genome.
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Stavudine (d4T) and Lamivudine (3TC): These are Nucleoside Reverse Transcriptase

Inhibitors (NRTIs). They act as chain terminators. After being phosphorylated within the host

cell, they are incorporated into the newly forming viral DNA chain. Their structure prevents

the addition of further nucleotides, thus halting DNA synthesis.

Nevirapine (NVP): This is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). It

binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a

conformational change that inhibits the enzyme's activity.

The diagram below illustrates the workflow of HIV-1 entry and the specific step of reverse

transcription where Gpo-vir's components exert their antiviral effect.
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Mechanism of Action of Gpo-vir Components on HIV Reverse Transcription.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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